molecular formula C19H22N2O B1654708 Propiophenone, 3-(4-phenyl-1-piperazinyl)- CAS No. 26108-53-2

Propiophenone, 3-(4-phenyl-1-piperazinyl)-

Cat. No.: B1654708
CAS No.: 26108-53-2
M. Wt: 294.4 g/mol
InChI Key: XLHRSIAQCNHEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiophenone, 3-(4-phenyl-1-piperazinyl)- is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propiophenone, 3-(4-phenyl-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propiophenone, 3-(4-phenyl-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

26108-53-2

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C19H22N2O/c22-19(17-7-3-1-4-8-17)11-12-20-13-15-21(16-14-20)18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

XLHRSIAQCNHEIG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3

26108-53-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A well-stirred mixture of acetophenone (17) (3.40 mL, 29.0 mmol), 1-phenylpiperazine hydrochloride (18) (4.48 g, 22.5 mmol), and 0.05 mL of concentrated HCl in absolute ethanol (35 mL) was heated under N2 at reflux conditions. Paraformaldehyde (1.00 g, 33.3 mmol) was added in four equal portions over 40 minutes. The reaction mixture was further refluxed for 6 hours. The solution was then cooled and poured onto crushed ice. The solid was separated by filtration, dried, and re-crystallized using a small amount of aqueous ethanol (<10 mL). The solution was allowed to cool overnight and yielded 5.32 g the desired product 19 (18.1 mmol, 62%) as a white, yellow crystal. 1H-NMR (CDCl3): δ 8.03 (2 H, d, J=7.24 Hz), 7.63 (1 H, t, J=7.37, 7.42 Hz), 7.50 (2H, t, J=7.87, 7.35 Hz), 7.31 (2H, m), 6.97 (3H, m), 3.89 (2H, t, J=6.89, 6.72 Hz), 3.62 (8H, m), 3.10 (2H, m). 13C-NMR (CDCl3): δ 195.99, 149.27, 135.41, 134.24, 129.51, 128.37, 122.00, 117.43, 52.36, 51.97, 46.91, 33.14. Melting Point: 182-185° C.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
62%

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